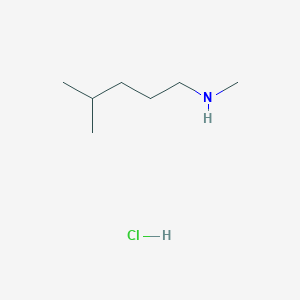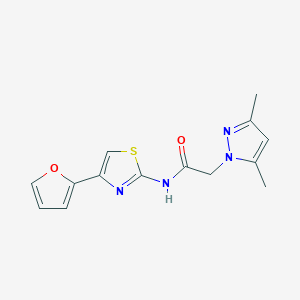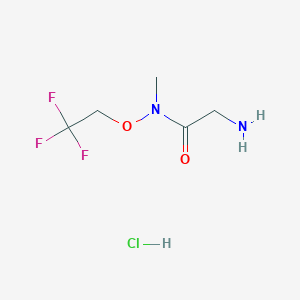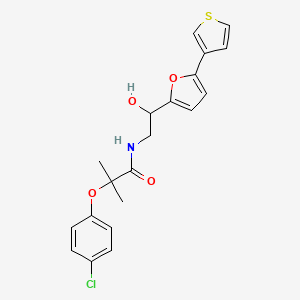![molecular formula C15H16N6O B2953162 1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2379971-64-7](/img/structure/B2953162.png)
1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with a complex structure. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This compound exhibits potential biological activity and has been investigated for its role in cancer treatment .
Synthesis Analysis
The synthesis of this compound involves designing and creating novel derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. Researchers have developed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. Additionally, thioglycoside derivatives were synthesized as novel CDK2 targeting compounds. These compounds were designed to selectively inhibit CDK2, a promising target for cancer treatment. The synthesis process likely involves multiple steps, including functional group modifications and cyclization reactions .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with a pyridine ring and an azetidine moiety attached. The specific arrangement of atoms and functional groups determines its biological activity and interactions with cellular targets. Detailed spectroscopic data (such as 1H NMR and 13C NMR) would provide further insights into its structure .
Chemical Reactions Analysis
Mecanismo De Acción
The compound’s mechanism of action likely involves inhibiting CDK2/cyclin A2, a key regulator of cell cycle progression. By selectively targeting CDK2, it may disrupt cell division and induce apoptosis in cancer cells. Further studies are needed to elucidate the precise molecular interactions and downstream effects .
Propiedades
IUPAC Name |
1-methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-14-13(6-19-20)15(18-10-17-14)21-7-11(8-21)9-22-12-3-2-4-16-5-12/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHKJADMJVVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2953084.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)



![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)